In-Depth Technical Guide: N-(4-Chlorophenyl)-2,4-dinitroaniline (CAS 1226-23-9)
In-Depth Technical Guide: N-(4-Chlorophenyl)-2,4-dinitroaniline (CAS 1226-23-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Chlorophenyl)-2,4-dinitroaniline, with the CAS number 1226-23-9, is a dinitroaniline derivative. This class of compounds is recognized for its biological activities, primarily acting as inhibitors of microtubule polymerization. This property imparts herbicidal and potential antiparasitic activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential mechanism of action, and relevant experimental protocols associated with N-(4-Chlorophenyl)-2,4-dinitroaniline and the broader dinitroaniline class. Due to the limited availability of specific experimental data for this exact compound, information from closely related dinitroaniline analogues is included to provide a thorough understanding of its expected characteristics and biological functions.
Chemical and Physical Properties
N-(4-Chlorophenyl)-2,4-dinitroaniline is a solid organic compound with the molecular formula C₁₂H₈ClN₃O₄ and a molecular weight of approximately 293.67 g/mol .[1][2] The structure consists of a 2,4-dinitroaniline moiety substituted with a 4-chlorophenyl group on the amine.
Table 1: Physicochemical Properties of N-(4-Chlorophenyl)-2,4-dinitroaniline
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈ClN₃O₄ | [1][2] |
| Molecular Weight | 293.666 g/mol | [2] |
| CAS Number | 1226-23-9 | [1][2] |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds |
| XLogP3 | 4.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 293.0203334 | [2] |
| Topological Polar Surface Area | 103.67 Ų | [2] |
Synthesis
The primary synthetic route for N-(4-Chlorophenyl)-2,4-dinitroaniline involves the nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene and 4-chloroaniline. The two nitro groups on the dinitrochlorobenzene ring are strongly electron-withdrawing, which activates the chlorine atom for substitution by the nucleophilic amine of 4-chloroaniline.
General Experimental Protocol for Synthesis
Materials:
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1-chloro-2,4-dinitrobenzene
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4-chloroaniline
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Anhydrous ethanol or other suitable polar aprotic solvent (e.g., DMF)
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A weak base (e.g., sodium bicarbonate or potassium carbonate)
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Standard laboratory glassware for reflux and purification
Procedure:
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Dissolve equimolar amounts of 1-chloro-2,4-dinitrobenzene and 4-chloroaniline in a suitable solvent such as ethanol in a round-bottom flask.
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Add a slight excess of a weak base (e.g., 1.1 equivalents of sodium bicarbonate) to neutralize the hydrochloric acid formed during the reaction.
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Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.
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If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure.
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Wash the crude product with water to remove any remaining salts.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure N-(4-Chlorophenyl)-2,4-dinitroaniline.
Diagram 1: Synthesis of N-(4-Chlorophenyl)-2,4-dinitroaniline
Caption: Reaction scheme for the synthesis of N-(4-Chlorophenyl)-2,4-dinitroaniline.
Biological Activity and Mechanism of Action
Dinitroaniline compounds are well-documented as inhibitors of microtubule polymerization.[3] This mechanism of action is the basis for their use as herbicides and their investigation as potential antiparasitic agents. They selectively bind to tubulin, the protein subunit of microtubules, and disrupt the assembly of these critical cytoskeletal structures. This disruption leads to an arrest of cell division (mitosis) and other microtubule-dependent cellular processes.
While specific quantitative biological activity data (e.g., IC₅₀ or EC₅₀ values) for N-(4-Chlorophenyl)-2,4-dinitroaniline are not available in the public domain, the activity of other dinitroanilines, such as oryzalin, has been characterized. For instance, oryzalin inhibits the polymerization of plant tubulin with high affinity.
Diagram 2: Proposed Mechanism of Action of Dinitroanilines
Caption: Dinitroanilines inhibit microtubule polymerization, leading to cell cycle arrest.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is used to determine the effect of a compound on the polymerization of tubulin into microtubules. The polymerization can be monitored by measuring the increase in light scattering or fluorescence.
Materials:
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Purified tubulin (e.g., from bovine brain)
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Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
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GTP solution
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Glycerol
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Fluorescent reporter (e.g., DAPI) for fluorescence-based assays
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Test compound (N-(4-Chlorophenyl)-2,4-dinitroaniline) dissolved in a suitable solvent (e.g., DMSO)
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Positive controls (e.g., paclitaxel as a polymerization promoter, colchicine or nocodazole as inhibitors)
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Negative control (solvent vehicle)
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Temperature-controlled microplate reader
Procedure (Fluorescence-based):
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Prepare a tubulin solution (e.g., 2 mg/mL) in cold polymerization buffer containing GTP and glycerol.[1]
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Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.[1] Include wells for positive and negative controls.
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Initiate the polymerization by adding the cold tubulin solution to each well.
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Immediately place the plate in a microplate reader pre-heated to 37°C.
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Monitor the increase in fluorescence over time at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI).[1]
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Record data at regular intervals (e.g., every minute) for a set duration (e.g., 60 minutes).[1]
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Analyze the data by plotting fluorescence intensity versus time. The area under the curve or the maximum polymerization rate can be used to quantify the effect of the compound.
Diagram 3: Workflow for In Vitro Tubulin Polymerization Assay
Caption: General workflow for an in vitro tubulin polymerization assay.
Spectroscopic Data (Predicted)
While specific spectroscopic data for N-(4-Chlorophenyl)-2,4-dinitroaniline is not available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
5.1. ¹H NMR Spectroscopy (Predicted) The proton NMR spectrum is expected to show complex signals in the aromatic region. The protons on the dinitro-substituted ring would be significantly downfield due to the strong electron-withdrawing effect of the nitro groups. The protons on the 4-chlorophenyl ring would appear as two doublets, characteristic of a para-substituted benzene ring. A broad singlet corresponding to the N-H proton is also expected.
5.2. ¹³C NMR Spectroscopy (Predicted) The carbon NMR spectrum will show 12 distinct signals for the 12 carbon atoms in the molecule, assuming no accidental equivalence. The carbons attached to the nitro groups will be significantly deshielded and appear at a lower field.
5.3. Infrared (IR) Spectroscopy (Predicted) The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, aromatic C-H stretching, C=C stretching of the aromatic rings, and strong symmetric and asymmetric stretching vibrations for the two nitro (NO₂) groups.
5.4. Mass Spectrometry (Predicted) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro groups and cleavage of the C-N bond between the two aromatic rings.
Safety and Handling
Dinitroaniline compounds are generally considered toxic and should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for N-(4-Chlorophenyl)-2,4-dinitroaniline is not provided, the hazards can be inferred from related compounds like 2,4-dinitroaniline. These compounds are often classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. They are also typically toxic to aquatic life. Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
N-(4-Chlorophenyl)-2,4-dinitroaniline is a member of the dinitroaniline class of compounds with potential biological activity as a microtubule polymerization inhibitor. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its likely mechanism of action, and relevant experimental protocols based on the known characteristics of the dinitroaniline family. Further research is required to fully elucidate the specific biological activity and potential applications of N-(4-Chlorophenyl)-2,4-dinitroaniline.
